molecular formula C20H17N3O4 B255386 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid

2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid

Cat. No. B255386
M. Wt: 363.4 g/mol
InChI Key: JCSRFTJADKRLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid, also known as DMP 840, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound is a member of the benzoic acid family and has shown promising results in various studies related to its mechanism of action and biochemical effects.

Mechanism of Action

The exact mechanism of action of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and tumor growth. This compound 840 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. Additionally, this compound 840 has been shown to inhibit the activity of several enzymes involved in tumor growth, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound 840 has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. Additionally, this compound 840 has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 in lab experiments is its potent anti-inflammatory and anti-tumor activities, which make it a potential candidate for the development of new drugs. Additionally, this compound 840 has been shown to exhibit low toxicity and good bioavailability, making it a suitable compound for in vivo studies. However, one of the limitations of using this compound 840 is its relatively complex synthesis method, which may limit its availability and accessibility for researchers.

Future Directions

There are several future directions for the research and development of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound 840 and its potential therapeutic applications in various diseases. Finally, the development of new analogs of this compound 840 with improved potency and selectivity may lead to the discovery of new drugs for the treatment of inflammation and cancer.

Synthesis Methods

The synthesis of 2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 involves several steps, starting with the synthesis of 4,6-dimethyl-2-pyrimidinol, which is then converted into 4,6-dimethyl-2-pyrimidinyl chloroformate. The next step involves the reaction of 4,6-dimethyl-2-pyrimidinyl chloroformate with 4-hydroxyphenylurea to form 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea. The final step involves the reaction of 2-(4-((4,6-dimethyl-2-pyrimidinyl)oxy)phenyl)urea with 4-carboxybenzoyl chloride to yield the final product, this compound 840.

Scientific Research Applications

2-((4-((4,6-Dimethylpyrimidin-2-yl)oxy)phenyl)carbamoyl)benzoic acid 840 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that this compound 840 exhibits potent anti-inflammatory and anti-tumor activities, making it a potential candidate for the development of new drugs.

properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[4-(4,6-dimethylpyrimidin-2-yl)oxyphenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C20H17N3O4/c1-12-11-13(2)22-20(21-12)27-15-9-7-14(8-10-15)23-18(24)16-5-3-4-6-17(16)19(25)26/h3-11H,1-2H3,(H,23,24)(H,25,26)

InChI Key

JCSRFTJADKRLFX-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C

Canonical SMILES

CC1=CC(=NC(=N1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.